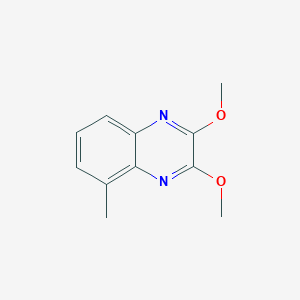

2,3-Dimethoxy-5-methylquinoxaline

概要

説明

2,3-Dimethoxy-5-methylquinoxaline is a quinoxaline derivative . Quinoxalines are a class of N-heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .

Synthesis Analysis

Quinoxalines can be synthesized through the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . A number of new symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of this compound can be found in databases like PubChem .Chemical Reactions Analysis

Quinoxalines have been extensively studied for their chemical reactions . For example, the reaction of 2,3-diketoquinoxalines with POCl3 (Phosphorous oxychloride) and sodium azide results in the formation of bistetrazoloquinoxalines .科学的研究の応用

Chromatography and Assay Applications : 2,3-Dimethoxy-5-methylquinoxaline and related compounds are used in chromatographic assays, particularly in the analysis of methylglyoxal in biological systems. This application is important for understanding and measuring biological molecules in various chemical and biological contexts (McLellan et al., 1992).

Biological Activity Modeling : Studies involving electron capture spectroscopy and density functional theory have been conducted on quinoxalin derivatives, including 2,3-dimethylquinoxalin, to understand their antimicrobial, antifungal, and preservative properties. This research is significant in the medical and food industries (Tayupov et al., 2021).

Synthetic Chemistry and Reactivity : The synthesis and reactivity of pyrrolo[1,2‐α]quinoxalines, including derivatives of 2-methylquinoxaline, have been explored. Such studies provide insights into the chemical properties and potential applications of these compounds in various fields (Blache et al., 1995).

Kinetics and Mechanism Studies : Research into the kinetics and mechanisms of reactions involving quinoxaline derivatives, such as the acid-catalyzed reactions of methylated trioses producing 2-oxopropanal, offers valuable insights into the chemical behavior of these compounds (Fedoron̆ko et al., 1980).

Coenzyme Q Synthesis : this compound and its derivatives play a role in the synthesis of coenzyme Q, a key component in cellular energy production. This is crucial for understanding and potentially enhancing biological energy processes (Sato et al., 1972).

Antibacterial and Antifungal Applications : Quinoxaline derivatives, including this compound, have been evaluated for their antibacterial and antifungal activities. This research is important for developing new antimicrobial agents (Alfadil et al., 2021).

作用機序

Safety and Hazards

The safety data sheet for a similar compound, 2,3-dimethylquinoxaline, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

Quinoxalines have a great future in medicinal chemistry due to their diverse therapeutic uses . They are essential moieties to treat infectious diseases, and numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of quinoxaline derivatives .

特性

IUPAC Name |

2,3-dimethoxy-5-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-5-4-6-8-9(7)13-11(15-3)10(12-8)14-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEVOKXDWGPYDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(C(=N2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

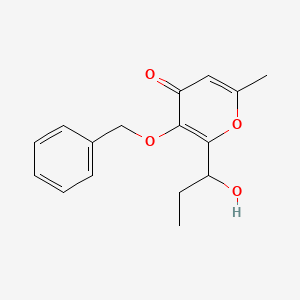

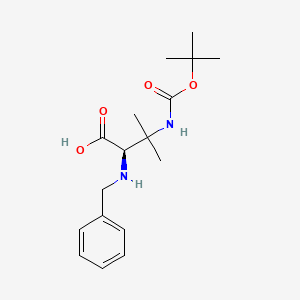

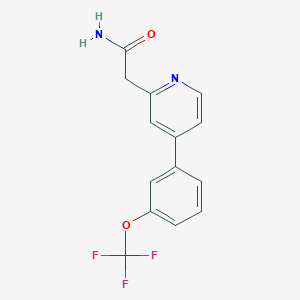

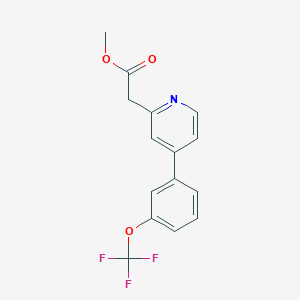

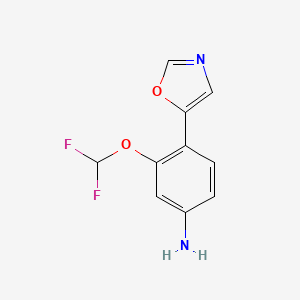

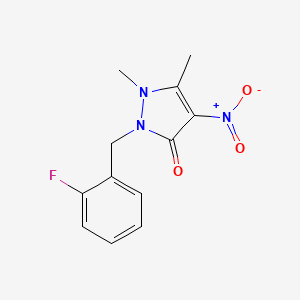

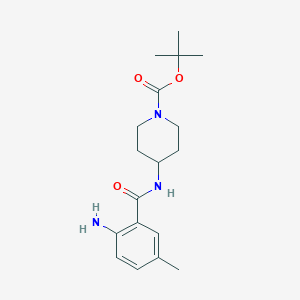

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B8080034.png)

![5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B8080043.png)

![Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8080060.png)

![Ethyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8080122.png)

![Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8080128.png)